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Compound Name: 3,5-Dimethyl-4-nitro-1H-pyrazole

Cat. No.: B082218 Get Quote

Introduction: The aminopyrazole scaffold is a privileged structure in medicinal chemistry,

recognized for its synthetic accessibility and its ability to form key interactions with a variety of

biological targets.[1] This five-membered nitrogen-containing heterocycle serves as a versatile

framework for the development of potent and selective therapeutic agents.[1][2] Aminopyrazole

derivatives have demonstrated a broad spectrum of pharmacological activities, including

anticancer, anti-inflammatory, and neuroprotective effects, primarily through the inhibition of

protein kinases and other crucial enzymes.[3][4][5] Their ability to act as hinge-binding motifs

for kinases makes them particularly valuable in the design of enzyme inhibitors.[6] This

document provides detailed application notes on the key therapeutic areas for aminopyrazoles,

protocols for their evaluation, and visualizations of relevant biological pathways.

Application Notes
Anticancer Activity
Aminopyrazoles are extensively investigated for their potent anticancer properties, acting on

various hallmarks of cancer, including uncontrolled proliferation and survival.[7] A primary

mechanism of their antitumor action is the inhibition of cyclin-dependent kinases (CDKs), which

are crucial regulators of cell cycle progression.[6][8]

Mechanism of Action: CDK Inhibition

Aminopyrazole-based compounds, such as the clinical trial candidate AT7519, function as ATP-

competitive inhibitors of CDKs, particularly CDK2 and CDK5.[6] The aminopyrazole core forms
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a characteristic triad of hydrogen bonds with the kinase hinge region, effectively blocking the

ATP-binding pocket and preventing the phosphorylation of downstream substrates like the

Retinoblastoma protein (Rb).[6] Inhibition of CDK2 prevents the G1/S phase transition, leading

to cell cycle arrest and apoptosis in cancer cells.[3][6]

Other Anticancer Targets:

Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, an approved drug for mantle cell lymphoma, is

a non-covalent BTK inhibitor based on a 5-aminopyrazole scaffold.[1][7] It effectively blocks

the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation

of malignant B-cells.[1][7]

Fibroblast Growth Factor Receptors (FGFRs): Covalent aminopyrazole inhibitors have been

developed to target FGFR2 and FGFR3, including gatekeeper mutants that confer resistance

to other inhibitors.[9]

p38 MAPK: This kinase is involved in cellular responses to stress and inflammation and is

another target for aminopyrazole-based anticancer agents.[1]

VEGFR-2 and EGFR: Some fused pyrazole derivatives have shown dual inhibitory activity

against VEGFR-2 and EGFR, key drivers of angiogenesis and tumor growth.[10][11]

Quantitative Data: In Vitro Anticancer Activity
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Compound/De
rivative

Target(s)
Cancer Cell
Line

IC50 Reference

Analog 24 CDK2, CDK5
Pancreatic

Cancer
sub-μM [6]

AT7519 CDK1, 2, 4, 6, 9

Colon Cancer,

Multiple

Myeloma

10 - 210 nM [12]

Compound 1 Akt1
HCT116,

OVCAR-8

7.76 µM, 9.76

µM
[12]

Pirtobrutinib BTK
B-cell

malignancies
- [7]

Sulphamoyl

derivative 23b
- PC-3 (Prostate) 0.33 µM [4]

Fused Pyrazole

Deriv. 3
EGFR HEPG2 (Liver) 0.06 µM [10]

Fused Pyrazole

Deriv. 9
VEGFR-2 HEPG2 (Liver) 0.22 µM [10]

Anti-inflammatory Activity
The anti-inflammatory properties of aminopyrazoles are largely attributed to their inhibition of

key kinases in inflammatory signaling cascades, such as p38 MAP kinase.[1]

Mechanism of Action: p38 MAPK Inhibition

The p38 MAPK pathway is activated by inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular

stress.[2][11] Activation of this pathway leads to the production of other pro-inflammatory

cytokines and mediators. Aminopyrazole inhibitors bind to the ATP-binding site of p38 MAPK,

preventing its activation and blocking the downstream signaling cascade. This results in a

reduction of inflammatory responses.[1]

Applications in Neurodegenerative Diseases
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Aminopyrazole derivatives are being explored as potential therapeutic agents for

neurodegenerative conditions like Alzheimer's and Parkinson's disease.[13][14] Their

neuroprotective effects are linked to the inhibition of kinases such as CDK5, which is

dysregulated in these diseases, and the modulation of pathways involved in protein

aggregation and oxidative stress.[6][13] A series of aminopyrazole inhibitors of

phosphodiesterase 11A (PDE11A) have been described for the potential treatment of cognitive

decline.[15]

Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to determine the half-maximal inhibitory

concentration (IC50) of an aminopyrazole compound against a target kinase using a

luminescence-based assay that quantifies ATP consumption.

Materials:

Target kinase enzyme

Kinase substrate (peptide or protein)

Test aminopyrazole compound

Adenosine 5′-triphosphate (ATP)

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

ADP detection reagent kit (e.g., ADP-Glo™)

White, opaque 384-well assay plates

Multichannel pipettor

Plate reader with luminescence detection capabilities

Procedure:
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Compound Preparation: Prepare a serial dilution of the aminopyrazole test compound in

DMSO. A typical starting concentration is 10 mM. Further dilute this series in the kinase

assay buffer to achieve the final desired concentrations for the assay.

Kinase Reaction Setup:

In a 384-well plate, add the test compound dilutions to the appropriate wells. Include "no

inhibitor" (DMSO vehicle) and "no enzyme" controls.

Add the target kinase enzyme diluted in kinase assay buffer to all wells except the "no

enzyme" control.

Incubate the plate for 15-30 minutes at room temperature to allow for compound-kinase

binding.

Initiate Kinase Reaction:

Prepare a solution containing ATP and the kinase substrate in the assay buffer. The ATP

concentration should be near the Km value for the specific kinase.

Add the ATP/substrate solution to all wells to start the reaction.

Incubate the plate for 60 minutes at room temperature or the optimal temperature for the

kinase.

ADP Detection:

Stop the kinase reaction and detect the amount of ADP produced by following the

manufacturer's instructions for the ADP detection kit. This typically involves adding a

reagent that converts the remaining ATP to a non-interfering product, followed by a second

reagent that converts the ADP generated into ATP, which then drives a luciferase reaction.

Data Acquisition and Analysis:

Measure the luminescence signal using a plate reader. The signal is proportional to the

amount of ADP produced and thus reflects the kinase activity.
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Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of aminopyrazole

compounds on cancer cell lines.

Materials:

Cancer cell line of interest

Complete cell culture medium (e.g., DMEM with 10% FBS)

Test aminopyrazole compound

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well clear flat-bottom tissue culture plates

Multichannel pipettor

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

Cell Seeding:

Harvest and count the cells.

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete culture medium.
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Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell

attachment.

Compound Treatment:

Prepare serial dilutions of the aminopyrazole compound in the culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the test

compound at various concentrations. Include vehicle control (e.g., DMSO) and untreated

control wells.

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

After the incubation period, add 10 µL of the MTT solution to each well.

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with

active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan

crystals.[6]

Formazan Solubilization:

Carefully remove the medium containing MTT from the wells.

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete

solubilization.

Absorbance Measurement and Data Analysis:

Measure the absorbance of the samples at a wavelength between 550 and 600 nm using

a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control cells.
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Plot the percentage of cell viability against the logarithm of the compound concentration

and determine the IC50 value.

Visualizations
Signaling Pathways and Workflows

Experimental Workflow: Kinase Inhibition Assay
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Click to download full resolution via product page

Workflow for an in vitro kinase inhibition assay.
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Inhibition of the CDK2/Cyclin E pathway by aminopyrazoles.
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Aminopyrazole Inhibition of p38 MAPK Pathway
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Inhibition of the p38 MAPK inflammatory pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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